molecular formula C12H13F2N3O B15050904 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Cat. No.: B15050904
M. Wt: 253.25 g/mol
InChI Key: BYCVCSKCQRYNMD-UHFFFAOYSA-N
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Description

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a phenol derivative through an aminomethyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is unique due to its specific structural features, which include the aminomethyl linkage and the phenol group.

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

3-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C12H13F2N3O/c13-12(14)17-10(4-5-16-17)8-15-7-9-2-1-3-11(18)6-9/h1-6,12,15,18H,7-8H2

InChI Key

BYCVCSKCQRYNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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